
5,7-Dichloroquinolin-8-yl methanesulfonate
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Overview
Description
5,7-Dichloroquinolin-8-yl methanesulfonate is a halogenated quinoline derivative functionalized with a methanesulfonate ester group at the 8-position. Its structure features a quinoline backbone substituted with chlorine atoms at the 5- and 7-positions, enhancing electronic and steric properties critical for reactivity. This compound is primarily employed as a synthetic intermediate in medicinal chemistry, particularly for constructing hybrid molecules with biological activity. For instance, it serves as a precursor in the synthesis of 2-(aminomethyl)-5,7-dichloroquinolin-8-yl derivatives, which are coupled with indole-2-carboxylic acids to generate inhibitors targeting specific enzymatic pathways . The chlorine substituents likely increase lipophilicity and modulate electron density, facilitating nucleophilic displacement or coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloroquinolin-8-yl methanesulfonate typically involves the chlorination of quinolin-8-ol followed by sulfonation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and sulfonating agents like methanesulfonyl chloride. The process is carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. Quality control measures are implemented to ensure the product meets the required specifications for various applications.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methanesulfonate group (-SO₂Me) is a good leaving group, enabling nucleophilic substitution at the 8-position. Key reactions include:
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Amination : Reaction with amines (e.g., p-toluenesulfonamide) to form aminoquinoline derivatives .
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Alkoxylation : Substitution with alkoxide ions (e.g., benzyl bromide under phase-transfer conditions) to yield ether derivatives .
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Phosphorylation : Conversion to quinolin-8-yl phosphate using diethyl chlorophosphate .
Functional Group Transformations
The quinoline core undergoes additional transformations due to its electron-deficient nature:
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Reduction : Catalytic hydrogenation of nitro groups to amines .
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Oxidation : Conversion of hydroxyl groups to ketones or sulfonates .
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Alkylation : Reductive alkylation of amino groups (e.g., with aldehydes) .
Transformation | Reagents | Product |
---|---|---|
Reduction | H₂/Pd-C | Aminoquinoline derivatives |
Oxidation | KMnO₄, H₂O₂ | Oxidized quinoline derivatives |
Alkylation | Aldehyde, NaBH₃CN | Dialkylaminoquinoline derivatives |
Structural Analogies and Reactivity
Comparisons with related compounds highlight the reactivity of the methanesulfonate group:
Compound | Key Features | Reactivity |
---|---|---|
5,7-Dichloroquinolin-8-ol | -OH at position 8 | Limited nucleophilic substitution |
8-(Benzyloxy)quinoline | -OCH₂Ph group | Stable ether; less reactive |
5,7-Dichloroquinolin-8-yl methanesulfonate | -SO₂Me group | High reactivity due to good leaving group |
Scientific Research Applications
Chemical Properties and Structure
5,7-Dichloroquinolin-8-yl methanesulfonate has the molecular formula C10H8Cl2N2O3S. Its structure includes a quinoline ring with chlorine substituents at the 5 and 7 positions and a methanesulfonate group at the 8 position. This configuration enhances its reactivity and biological activity compared to other quinoline derivatives.
Pharmaceutical Applications
Antimicrobial Activity
Research indicates that derivatives of this compound may serve as lead compounds in drug discovery for antimicrobial agents. For instance, compounds structurally related to this compound have shown promising results against various microbial strains, demonstrating significant inhibition in well diffusion assays .
Anticancer Properties
The compound's derivatives have been explored for their anticancer activities. In studies involving high-throughput screening, certain analogs exhibited potent inhibition against human cancer cell lines, including HeLa (cervical carcinoma) and HT-29 (colorectal adenocarcinoma) cells . The structure-activity relationship (SAR) studies indicate that modifications to the quinoline core can yield compounds with enhanced antiproliferative effects.
Analytical Chemistry
This compound is utilized in analytical chemistry as a reagent for the detection of various metal ions due to its ability to form stable complexes. This property is particularly useful in environmental monitoring and quality control in pharmaceutical formulations .
Biological Research
Endothelial Cell Proliferation Inhibition
Studies have demonstrated that certain derivatives inhibit endothelial cell proliferation by targeting specific metabolic pathways. For example, the inhibition of type 2 human methionine aminopeptidase (MetAP2) has been linked to the antiproliferative effects observed in endothelial cells . This suggests potential applications in anti-angiogenic therapies.
Data Table: Comparison of Related Compounds
Compound Name | Structure Features | Unique Properties |
---|---|---|
5-Chloroquinolin-8-ol | Chlorine at position 5 | Antimicrobial activity |
7-Chloroquinolin-8-ol | Chlorine at position 7 | Antiviral properties |
5,7-Dibromoquinolin-8-ol | Bromine substitutions | Potential anticancer activity |
5-Aminoquinolin-8-sulfonic acid | Amino group at position 5 | Used in dye synthesis |
Case Studies
Case Study 1: Anticancer Screening
In a study published in RSC Advances, a library of quinoline derivatives was synthesized and screened for antiproliferative activity against various cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity, particularly against HeLa cells .
Case Study 2: Metal Ion Detection
A study investigated the use of quinoline derivatives as chelating agents for metal ion detection. The findings revealed that this compound could effectively bind to certain metal ions, facilitating their detection in environmental samples.
Mechanism of Action
The mechanism of action of 5,7-Dichloroquinolin-8-yl methanesulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 5,7-Dichloroquinolin-8-yl methanesulfonate with structurally or functionally related methanesulfonate esters and quinoline derivatives:
Key Comparative Insights
Structural Nuances
- Compared to 7,8-benzoquinoline, which lacks functional groups, the target compound’s methanesulfonate and chlorine substituents enhance its utility in targeted drug design. The benzoquinoline’s fused aromatic system, however, is advantageous in materials science for π-stacking interactions .
Research Findings
- Synthetic Utility: The target compound’s role in synthesizing amide-linked hybrids (e.g., 12a/12b in Scheme 3 of ) highlights its versatility in medicinal chemistry. Its reactivity profile is distinct from lead methanesulfonate, which is non-reactive in industrial electroplating processes .
- Biological Activity: Quinoline derivatives often exhibit antimicrobial or anticancer properties. The dichloro and methanesulfonate groups may enhance binding to hydrophobic enzyme pockets, a hypothesis supported by the use of similar quinoline-indole hybrids as inhibitors .
Biological Activity
5,7-Dichloroquinolin-8-yl methanesulfonate is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, including mechanisms, effects on various cell types, and pharmacokinetic properties.
Chemical Structure and Properties
This compound has the molecular formula C10H8Cl2N2O3S. It features a quinoline ring with chlorine substituents at the 5 and 7 positions and a methanesulfonate group at the 8 position. This structural configuration enhances its reactivity, making it a candidate for various biological applications.
Biological Activities
Research indicates that compounds related to this compound exhibit a range of biological activities:
- Antimicrobial Activity : Compounds in the quinoline family are known for their antimicrobial properties. Studies have shown that this compound may inhibit bacterial growth effectively.
- Anticancer Potential : Similar quinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines. The specific activity of this compound in cancer models remains to be fully elucidated but shows promise based on related compounds .
The mechanisms through which this compound exerts its biological effects are not yet fully understood. However, it is hypothesized that its ability to interact with cellular targets such as DNA and enzymes involved in metabolic pathways plays a crucial role. For instance, quinoline derivatives often act as enzyme inhibitors or modulators of signaling pathways associated with cell proliferation and survival .
Pharmacokinetics
Pharmacokinetic studies have been conducted to evaluate the absorption, distribution, metabolism, and excretion (ADME) of related compounds. For example:
- Absorption : Following oral administration in animal models, peak plasma concentrations of metabolites were observed within hours. The pharmacokinetic parameters indicate rapid absorption and metabolism of the compound .
- Distribution : The distribution profile suggests significant bioavailability and potential accumulation in tissues over time, particularly noted in studies involving chronic administration .
Table 1: Pharmacokinetic Parameters of Related Compounds
Parameter | Value (50 mg/kg) | Value (150 mg/kg) | Value (450 mg/kg) |
---|---|---|---|
Cmax (ng/mL) | 245 | 800 | 1710 |
tmax (h) | 1 | 3 | 6 |
Half-life (h) | Not specified | Not specified | Not specified |
Case Studies
Several studies have investigated the biological activity of quinoline derivatives similar to this compound:
- Antimicrobial Efficacy : A study assessed the antimicrobial properties of various quinoline derivatives against clinical isolates of bacteria. The results indicated that certain derivatives exhibited significant inhibition zones against Gram-positive and Gram-negative bacteria.
- Cytotoxicity in Cancer Models : In vitro studies on cancer cell lines demonstrated that compounds with similar structures could induce apoptosis and inhibit cell proliferation at micromolar concentrations. This suggests potential for therapeutic applications in oncology .
Q & A
Q. Basic: What synthetic protocols are recommended for preparing 5,7-Dichloroquinolin-8-yl methanesulfonate derivatives?
Methodological Answer :
The synthesis of derivatives typically involves multi-step functionalization. For example, the tert-butyl carbonate intermediate of 5,7-dichloroquinolin-8-ol can be synthesized via protection of the hydroxyl group, followed by EDC-mediated coupling with carboxylic acids (e.g., indole-2-carboxylic acids) to form amide intermediates. Boc-deprotection using trifluoroacetic acid in dichloromethane yields the final derivatives . Key considerations include:
- Use of anhydrous conditions to prevent hydrolysis.
- Monitoring reaction progress via TLC or HPLC to confirm intermediate formation.
- Purification via column chromatography to isolate products with ≥95% purity.
Q. Basic: What safety precautions are necessary when handling this compound?
Methodological Answer :
Safety protocols align with handling halogenated quinoline derivatives:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods during synthesis to minimize inhalation of volatile reagents (e.g., dichloromethane or TFA).
- Waste Management : Segregate halogenated waste and dispose via certified hazardous waste services to prevent environmental contamination .
Q. Advanced: How can crystallographic data confirm the structural integrity of this compound derivatives?
Methodological Answer :
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Using programs like SHELXL (for refinement) and SHELXS (for structure solution), researchers can:
- Determine bond lengths/angles to verify substituent positions (e.g., chlorine atoms at C5 and C7).
- Analyze hydrogen bonding or π-π stacking interactions influencing crystal packing.
- Resolve ambiguities in NMR/UV-Vis data, such as tautomerism or stereochemical assignments .
Q. Advanced: What methodological approaches are effective in studying the compound’s role in inhibiting Aβ aggregation?
Methodological Answer :
To evaluate anti-amyloid activity:
- Thioflavin-T Assays : Quantify fibril formation inhibition via fluorescence kinetics.
- Isothermal Titration Calorimetry (ITC) : Measure binding affinity to Aβ peptides.
- Molecular Dynamics Simulations : Model interactions between the compound’s chlorine substituents and Aβ’s hydrophobic regions.
Controlled variables include pH (7.4 for physiological relevance) and metal ion concentrations (e.g., Zn²⁺ or Cu²⁺), which modulate Aβ aggregation pathways .
Q. Advanced: How do researchers reconcile contradictory data on the compound’s reactivity in different solvents?
Methodological Answer :
Contradictions often arise from solvent polarity or protic/aprotic effects. A systematic approach includes:
- Solvent Screening : Compare reaction yields in DMSO (polar aprotic) vs. ethanol (protic).
- DFT Calculations : Predict solvation effects on transition states using Gaussian or ORCA software.
- Controlled Replication : Repeat experiments under identical conditions (temperature, humidity) to isolate solvent-specific variables.
For example, higher reactivity in DMSO may correlate with stabilization of charged intermediates .
Q. Basic: How can researchers ensure purity and stability during experimental procedures?
Methodological Answer :
- Purity Assessment : Use reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid).
- Stability Testing : Store samples in amber vials at –20°C under inert gas (N₂ or Ar) to prevent oxidation.
- Spectroscopic Validation : ¹H/¹³C NMR (in DMSO-d6) and HRMS confirm molecular integrity post-synthesis .
Q. Advanced: What theoretical frameworks guide mechanistic studies of this compound’s interactions with biological targets?
Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron-transfer interactions.
- Molecular Docking (AutoDock Vina) : Simulate binding poses in enzyme active sites (e.g., acetylcholinesterase).
- QSPR Models : Correlate substituent electronegativity (Cl groups) with inhibitory potency using multivariate regression .
Properties
CAS No. |
27092-50-8 |
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Molecular Formula |
C10H7Cl2NO3S |
Molecular Weight |
292.14 g/mol |
IUPAC Name |
(5,7-dichloroquinolin-8-yl) methanesulfonate |
InChI |
InChI=1S/C10H7Cl2NO3S/c1-17(14,15)16-10-8(12)5-7(11)6-3-2-4-13-9(6)10/h2-5H,1H3 |
InChI Key |
VRFBMTMETKYFFG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OC1=C(C=C(C2=C1N=CC=C2)Cl)Cl |
Origin of Product |
United States |
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